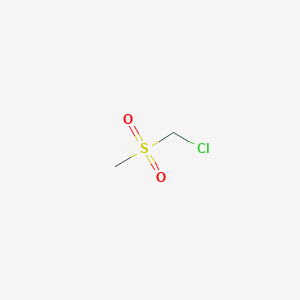

Methane, chloro(methylsulfonyl)-

Beschreibung

Contextualization and Chemical Significance of Chlorinated Methyl Sulfones

The methyl sulfone (MeSO₂) moiety is a standard polar substituent that is prevalent in a variety of agrochemicals and pharmaceutical drugs. nih.gov Generally, sulfones are highly versatile building blocks in modern organic chemistry. researchgate.net They are recognized for their chemical stability and their ability to act as intermediates in the synthesis of complex molecules.

Chlorinated methyl sulfones, and more broadly α-halosulfones, possess a unique chemical profile. The presence of an electron-withdrawing sulfonyl group and a halogen atom on the same carbon atom activates the molecule for various transformations. Methane (B114726), chloro(methylsulfonyl)- (CAS No. 2351-74-8) serves as a notable example. It can function as a nucleophilic acceptor for compounds like aldehydes and pyridinium (B92312) compounds. biosynth.com The carbanion of chloromethyl methyl sulfone, for instance, can add to aldehydes and ketones. researchgate.net This reactivity makes it a valuable reagent for forming new carbon-carbon bonds, a fundamental process in organic synthesis.

Furthermore, the general class of α-halosulfones is known to participate in specific, name-brand reactions, such as the Ramberg-Bäcklund rearrangement, which transforms them into alkenes. acs.orgacs.org The synthetic utility of these compounds is underscored by their role in constructing more complex molecular frameworks, including various functionalized building blocks for medicinal chemistry. nih.gov

Historical Perspective on the Study of Methane, Chloro(methylsulfonyl)- and Related Compounds

The exploration of organosulfur chemistry has a rich history, with significant advancements occurring throughout the 20th century. The study of methanesulfonic acid, a related compound, dates back to the 1840s with the work of Hermann Kolbe. wikipedia.org However, focused research into the reactivity of more complex organosulfur compounds, such as α-halosulfones, gained significant traction much later.

By the 1960s, detailed investigations into the chemistry of α-halosulfones were being published, as evidenced by a series of papers on their reactions, including the Ramberg-Bäcklund rearrangement. acs.orgacs.org These studies, appearing in prominent journals, indicate a growing interest within the chemical community in understanding and harnessing the synthetic potential of this class of molecules. Publications from this era laid the groundwork for the application of compounds like Methane, chloro(methylsulfonyl)- in organic synthesis.

The synthesis of Methane, chloro(methylsulfonyl)- itself, often achieved through the oxidation of chloromethyl methyl sulfide (B99878), became a subject of study as chemists sought reliable methods to access these useful intermediates. tandfonline.comwikipedia.org The ongoing development of new reagents and synthetic methods continues to expand the applications of methyl sulfones and their derivatives in diverse areas, from drug discovery to materials science. researchgate.netchinesechemsoc.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

chloro(methylsulfonyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO2S/c1-6(4,5)2-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMGJAFJUYKKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464985 | |

| Record name | Chloromethylsulfonylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2351-74-8 | |

| Record name | Chloro(methylsulfonyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2351-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethylsulfonylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloro(methanesulfonyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methane, Chloro Methylsulfonyl

Direct Synthesis Routes and Reaction Conditions

The direct synthesis of Methane (B114726), chloro(methylsulfonyl)- can be achieved through several distinct chemical reactions, primarily involving oxidation or chlorination of sulfur-containing starting materials.

Specific Reported Pathways for Methane, Chloro(methylsulfonyl)-

Several pathways for the direct synthesis of chloromethyl methyl sulfone have been reported in the literature. One prominent method is the oxidation of chloromethyl methyl sulfide (B99878). tandfonline.com Another approach involves the reaction of dimethyl sulfoxide (B87167) with hydrochloric acid, facilitated by a triazole and hydroxide (B78521) ion. biosynth.com A further method involves the aqueous chlorination of chloromethyl methyl sulfide. cdnsciencepub.com This process is notable as it can start from dimethyl sulfide, a low-cost byproduct of the paper industry, which is first converted to chloromethyl methyl sulfide. google.comwikipedia.org

Table 1: Overview of Direct Synthetic Pathways for Methane, chloro(methylsulfonyl)-

| Starting Material | Key Reagents/Conditions | Brief Description of Pathway | Reference |

|---|---|---|---|

| Chloromethyl methyl sulfide | Oxidizing agent | Direct oxidation of the sulfide to the corresponding sulfone. | tandfonline.com |

| Dimethyl sulfoxide | Hydrochloric acid, triazole, hydroxide ion | A nucleophilic acceptor reaction leading to the formation of the target sulfone. | biosynth.com |

| Chloromethyl methyl sulfide | Water and Chlorine | Reaction of the sulfide with water and chlorine converts it to methanesulfonyl chloride, which can be further processed. The starting sulfide can be generated from dimethyl sulfide and sulfuryl chloride. | google.comwikipedia.org |

| 1,3-dichloro-2-thiapropane | Chlorination in water | Chlorination of the starting material in an aqueous medium yields chloromethanesulfonyl chloride and the corresponding sulfone. | cdnsciencepub.com |

Influence of Reaction Parameters on Synthesis Efficiency and Selectivity

The efficiency and selectivity of these synthetic routes are highly dependent on specific reaction parameters. For instance, in the synthesis from chloromethyl methyl sulfide using water and chlorine, the temperature is a critical factor. The reaction is typically conducted at temperatures ranging from -20°C to +25°C. google.com Maintaining this temperature range is crucial to ensure the conversion to methanesulfonyl chloride while preventing substantial hydrolytic degradation or undesirable over-chlorination of the final product. google.com The stoichiometric amounts of water and chlorine must also be carefully controlled to maximize yield and purity. google.com One documented process refluxes chloromethyl methyl sulfide with at least three moles of water per mole of the sulfide, which successfully produced a 75.6% yield of methanesulfonyl chloride. google.com

Table 2: Influence of Reaction Parameters on Synthesis from Chloromethyl Methyl Sulfide

| Parameter | Condition | Effect on Efficiency and Selectivity | Reference |

|---|---|---|---|

| Temperature | -20°C to +25°C | Controls reaction rate and minimizes side reactions like hydrolysis and over-chlorination. | google.com |

| Reactant Molar Ratio | At least 3 moles of water per mole of chloromethyl methyl sulfide | Ensures sufficient reaction while preventing substantial hydrolysis of the product. A 75.6% yield was reported under these conditions. | google.com |

| Solvent | Aqueous medium | Water acts as a reactant and solvent. In dilute aqueous acetic acid, water can function as a nucleophile in the cleavage step. | cdnsciencepub.com |

Precursor Chemistry and Intermediate Derivations

The synthesis of Methane, chloro(methylsulfonyl)- is often intrinsically linked to the chemistry of its precursors, particularly methanesulfonyl chloride and other related sulfonyl compounds.

Preparation and Reactivity of Methanesulfonyl Chloride as a Key Precursor

Methanesulfonyl chloride (MsCl) is a fundamental precursor in organic synthesis. wikipedia.org It is a colorless, pungent liquid that is soluble in polar organic solvents but reacts with water, alcohols, and many amines. wikipedia.orgchemicalbook.com Its high reactivity makes it an excellent electrophile and a source for the "CH₃SO₂⁺" group. wikipedia.orgfishersci.ca

Multiple methods for its preparation are documented:

From Methanesulfonic Acid: Reaction with thionyl chloride or phosphorus pentachloride. orgsyn.org A specific procedure involves heating methanesulfonic acid to 95°C and adding thionyl chloride over several hours, resulting in yields of 71-83%. orgsyn.org

From Methane: A radical reaction between methane and sulfuryl chloride can produce methanesulfonyl chloride. wikipedia.org This can be performed at low temperatures in a liquid phase using a free radical initiator. researchgate.net

From Sulfur-Containing Compounds: Chlorination of compounds like methyl thiocyanate (B1210189) or dimethyl disulfide in the presence of water. orgsyn.org Other starting materials include thiourea, which undergoes methylation and chlorine oxidation, or methyl mercaptan via wet chlorination. chemicalbook.com

Table 3: Selected Preparation Methods for Methanesulfonyl Chloride

| Starting Material | Key Reagents | Yield | Reference |

|---|---|---|---|

| Methanesulfonic acid | Thionyl chloride | 71-83% | orgsyn.org |

| Methane | Sulfuryl chloride, radical initiator | High selectivity | wikipedia.orgresearchgate.net |

| Dimethyl disulfide | Chlorine, water | Not specified | orgsyn.org |

| Thiourea | Dimethyl sulfate (B86663), Chlorine | ~65% (total yield) | chemicalbook.com |

The reactivity of methanesulfonyl chloride is central to its utility. It readily reacts with nucleophiles such as alcohols to form methanesulfonates (mesylates) and with amines to yield methanesulfonamides. wikipedia.orggoogle.com Upon treatment with a base like triethylamine, it can eliminate to form sulfene (B1252967) (CH₂=SO₂), a highly reactive intermediate that can participate in cycloadditions to create various heterocyclic compounds. wikipedia.org

Conversion Strategies from Related Sulfonyl Compounds

A versatile, one-pot procedure allows for the transformation of various sulfonyl chlorides into their corresponding chloromethyl sulfones. capes.gov.br This strategy is particularly useful for aryl and heteroaryl sulfonyl chlorides and provides a general framework that can be adapted for alkyl sulfonyl chlorides.

The key steps in this conversion are:

Reduction to Sulfinate Salt: The starting sulfonyl chloride is reduced to a sulfinate salt. This is commonly achieved using sodium sulfite (B76179) in an aqueous solution.

Alkylation: The resulting sulfinate salt, which is often water-soluble and hygroscopic, is then alkylated without being isolated. This alkylation is performed with a chlorinating agent like bromochloromethane (B122714) in the presence of a phase-transfer catalyst (PTC).

This one-pot PTC approach is operationally convenient and generally provides good yields, typically in the range of 60-80%. While much of the published research focuses on aryl sulfonyl chlorides, the underlying chemical principle—reduction to a sulfinate followed by alkylation—represents a viable strategy for converting methanesulfonyl chloride into Methane, chloro(methylsulfonyl)-.

Table 4: General One-Pot Conversion of Sulfonyl Chlorides to Chloromethyl Sulfones

| Step | Reactants/Reagents | Intermediate/Product | Key Features | Reference |

|---|---|---|---|---|

| 1. Reduction | Sulfonyl chloride, Sodium sulfite, Water | Sulfinate salt | Forms a water-soluble intermediate. | |

| 2. Alkylation | Sulfinate salt, Bromochloromethane, Phase Transfer Catalyst (PTC) | Chloromethyl sulfone | One-pot procedure avoids isolation of the hygroscopic sulfinate salt. Achieves yields of 60-80%. |

Chemical Reactivity and Mechanistic Investigations of Methane, Chloro Methylsulfonyl and Analogues

Fundamental Reaction Types and Transformation Pathways

The reactivity of Methane (B114726), chloro(methylsulfonyl)- and its analogues is characterized by several fundamental reaction types. These pathways are largely influenced by the electronic properties of the sulfonyl group, which activates the adjacent carbon-halogen bond and increases the acidity of the α-protons.

Nucleophilic Substitution Reactions involving the Halogen Moiety

The chlorine atom in Methane, chloro(methylsulfonyl)- is susceptible to displacement by nucleophiles. The strong electron-withdrawing nature of the adjacent sulfonyl group enhances the electrophilicity of the α-carbon, making it a prime target for nucleophilic attack. sydney.edu.auyoutube.com These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.com The reactivity in these substitutions is significantly greater than in simple alkyl chlorides. For instance, the reaction of α-chloroacetone with iodide is approximately 35,000 times faster than that of propyl chloride, an enhancement attributed to the stabilizing effect of the adjacent electron-withdrawing group on the transition state. youtube.com

A variety of nucleophiles can participate in these reactions. While some reports have suggested that α-halosulfones can be inert to certain nucleophiles, numerous examples demonstrate their reactivity. cdnsciencepub.com For instance, Methane, chloro(methylsulfonyl)- reacts with thiols, such as diphenylmethanethiol, in the presence of a base to yield the corresponding sulfide (B99878) product. cdnsciencepub.com

The nature of the nucleophile plays a crucial role. Soft nucleophiles, like thiols, readily attack the α-carbon. cdnsciencepub.com In contrast, hard nucleophiles may react at other electrophilic sites if available, as seen in α-halo-β-ketosulfones where they preferentially attack the carbonyl group. cdnsciencepub.com Sulfinate salts are also effective nucleophiles, reacting with Methane, chloro(methylsulfonyl)- or its precursors to form new sulfones, a reaction that can be performed as a one-pot procedure from sulfonyl chlorides. researchgate.netlookchem.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Electrophile | Nucleophile | Product | Reference |

|---|---|---|---|

| Methane, chloro(methylsulfonyl)- | Diphenylmethanethiol / NaOEt | Ph₂CHSCH₂SO₂CH₃ | cdnsciencepub.com |

| α-Chloroacetone | Potassium Iodide (KI) | α-Iodoacetone | youtube.com |

These substitution reactions are foundational in the synthetic application of α-halosulfones, allowing for the introduction of diverse functionalities. The stereochemistry of these reactions, when applicable at a chiral center, typically proceeds with inversion of configuration, characteristic of the SN2 pathway. libretexts.org

Oxidation-Reduction Behavior of the Sulfonyl Group

The sulfonyl group (R-SO₂-R') is generally considered a robust and relatively inert functional group, representing the highest oxidation state of sulfur in this class of organosulfur compounds. wikipedia.org Its resistance to oxidation is a key characteristic. Sulfones are most commonly synthesized via the oxidation of their thioether (sulfide) or sulfoxide (B87167) precursors. wikipedia.orgresearchgate.netresearchgate.net This process often involves oxidizing agents like hydrogen peroxide or potassium peroxymonosulfate. researchgate.net

While resistant to further oxidation under typical conditions, specific and powerful methods can induce transformation. For example, certain aromatic sulfones can be oxidized to sulfonic acids in microdroplets, a reaction proposed to involve water radical cations as the oxidant. acs.org

Reduction of the sulfonyl group is a more common transformation, although it requires potent reducing agents due to the stability of the sulfone. strath.ac.uk Classic methods employ alkali metals such as lithium or sodium. strath.ac.uk More modern approaches utilize reagents like samarium(II) iodide with HMPA or a neutral organic super-electron-donor, which can selectively cleave the carbon-sulfur bond. strath.ac.uk The reduction potentials of typical sulfones are very negative (around -2.3 V vs SCE), highlighting their stability. strath.ac.uk The process often proceeds through a radical-anion intermediate that undergoes fragmentation. strath.ac.uk Reductive desulfonylation is a key step in synthetic methodologies like the Julia olefination. wikipedia.org

Table 2: Redox Potentials and Reaction Types

| Process | Reagent/Condition | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂, various catalysts | N/A (Sulfone is stable) | Sulfones are products of sulfide/sulfoxide oxidation. | researchgate.net |

| Oxidation | Water radical cations (microdroplets) | Sulfonic Acid | Accelerated reaction at interfaces. | acs.org |

| Reduction | Li, Na, SmI₂/HMPA | Sulfinate, Thiol, or Alkane | Requires strong reducing agents for C-S cleavage. | strath.ac.uk |

It is important to note that redox reactions involving the sulfonyl group can sometimes be accompanied by side reactions, such as C-S bond cleavage leading to sulfinic or sulfonic acids. reddit.com

Addition Reactions to Unsaturated Systems (e.g., Alkenes, Alkynes)

Methane, chloro(methylsulfonyl)- can participate in addition reactions to unsaturated systems, primarily by acting as a carbon nucleophile. The strong electron-withdrawing effect of the sulfonyl group significantly increases the acidity of the α-protons. wikipedia.org In the presence of a base, deprotonation occurs to form a stabilized carbanion, [Cl(CH₃SO₂)CH]⁻.

This carbanion can then add to electrophilic alkenes and alkynes, most notably in Michael-type addition reactions. wikipedia.org The targets for such additions are typically α,β-unsaturated carbonyl compounds, nitriles, or other vinyl sulfones, where the double or triple bond is activated towards nucleophilic attack. wikipedia.orgnih.gov

The general mechanism involves the nucleophilic attack of the sulfonyl-stabilized carbanion on the β-carbon of the unsaturated system, forming a new carbon-carbon bond and an enolate or equivalent intermediate, which is then protonated upon workup.

Alternatively, radical addition pathways are also plausible. Homolytic cleavage of the C-Cl bond could generate a sulfur-centered radical intermediate that can add across a double or triple bond. researchgate.net Such radical additions to alkynes are known to yield predominantly the thermodynamically more stable E-alkene. researchgate.net

Detailed Mechanistic Studies of Chemical Processes

In-depth mechanistic investigations have revealed more complex reactive pathways available to Methane, chloro(methylsulfonyl)- and its analogues. These studies often focus on the generation and subsequent reactions of highly unstable intermediates.

Exploration of Elimination Mechanisms and Sulfene (B1252967) Generation

Under basic conditions, α-halosulfones like Methane, chloro(methylsulfonyl)- can undergo elimination reactions. acs.org The presence of an acidic α-proton and a leaving group (chloride) on the same carbon sets the stage for elimination. The mechanism often invoked is the E1cB (Elimination, Unimolecular, conjugate Base) pathway. libretexts.org

The E1cB mechanism proceeds in two steps:

Deprotonation: A base removes an α-proton to form a resonance-stabilized carbanion. libretexts.org

Leaving Group Departure: The carbanion expels the leaving group (Cl⁻) to form a new π-bond. libretexts.org

In the case of Methane, chloro(methylsulfonyl)-, elimination of HCl leads to the formation of a highly reactive intermediate known as methylsulfene (CH₂=SO₂). Sulfenes are the sulfur analogues of ketenes and are powerful electrophiles that are typically generated and used in situ.

A related and synthetically important transformation is the Ramberg–Bäcklund reaction, which involves the base-induced rearrangement of α-halosulfones to alkenes via the extrusion of sulfur dioxide. wikipedia.org This reaction proceeds through an episulfone intermediate, which then decomposes to give the final alkene product.

The efficiency of these elimination reactions can be influenced by the substrate's structure. For example, in certain dihydroquinoline systems, the elimination of a methylsulfonyl group proceeds well to yield the aromatic quinoline, but the reaction fails if an enolizable ketone is present elsewhere in the molecule, as it leads to decomposition. nih.govsemanticscholar.org

Photolytic and Thermal Decomposition Pathways of Chlorinated Methylsulfonyl Nitrenes

The photolytic and thermal decomposition of chlorinated methylsulfonyl azides provides a route to the corresponding highly reactive nitrene intermediates. mdpi.com The nitrene analogue of Methane, chloro(methylsulfonyl)-, chloromethylsulfonyl nitrene (CH₂ClS(O)₂N), has been generated and studied using matrix-isolation techniques. mdpi.com

The precursor, chloromethylsulfonyl azide (B81097) (CH₂ClS(O)₂N₃), upon UV laser photolysis (at 193 or 266 nm) or flash vacuum pyrolysis, extrudes molecular nitrogen (N₂) to form the nitrene. mdpi.com Spectroscopic characterization by IR and EPR spectroscopy confirmed that the nitrene exists in a triplet ground state. mdpi.com

Once generated, the chloromethylsulfonyl nitrene is not stable and undergoes further transformations, particularly upon continued irradiation. mdpi.com Two primary decomposition pathways have been identified:

Rearrangement to N-sulfonylamine: The nitrene can rearrange to form CH₂Cl–NSO₂. mdpi.com

1,2-Oxygen Shift: A shift of an oxygen atom from the sulfur to the nitrogen results in the formation of an S-nitroso compound, CH₂Cl–S(O)NO. mdpi.com

The thermal decomposition follows a similar initial step of N₂ extrusion to yield the sulfonyl nitrene, which then undergoes secondary fragmentation or rearrangement. mdpi.com These studies highlight the complex, high-energy chemistry accessible from Methane, chloro(methylsulfonyl)- analogues, providing fundamental insights into the behavior of sulfonyl nitrenes. mdpi.com

Table 3: Decomposition Products of Chloromethylsulfonyl Nitrene

| Precursor | Condition | Intermediate | Major Products | Reference |

|---|---|---|---|---|

| CH₂ClS(O)₂N₃ | UV Photolysis (193 nm) | CH₂ClS(O)₂N (triplet) | CH₂Cl–NSO₂, CH₂Cl–S(O)NO | mdpi.com |

Characterization of Transient Intermediates and Radical Species

The reactions of α-halosulfones like "Methane, chloro(methylsulfonyl)-" are characterized by the formation of short-lived, highly reactive intermediates. These include carbanions stabilized by the adjacent sulfonyl group and, under certain conditions, radical species.

Sulfonyl-Stabilized Carbanions: The hydrogen atom on the carbon bearing the chlorine in "Methane, chloro(methylsulfonyl)-" is acidic due to the strong electron-withdrawing nature of the methylsulfonyl group. In the presence of a base, this proton can be abstracted to form a sulfonyl-stabilized carbanion. The stability of these carbanions is a key factor in the reactivity of α-halosulfones. The geometry and stereochemistry of sulfonyl-stabilized carbanions have been a subject of significant study, with investigations into their configurational stability and preferred conformations.

Thiirane (B1199164) Dioxide Intermediates: A hallmark of the reactivity of many α-halosulfones is their participation in the Ramberg-Bäcklund reaction, which proceeds through a transient thiirane dioxide intermediate. thieme-connect.comorganic-chemistry.org This three-membered ring containing a sulfone group is highly strained and readily extrudes sulfur dioxide to form an alkene. researchgate.net The formation of the thiirane dioxide occurs via an intramolecular nucleophilic attack of the initially formed carbanion on the carbon atom bearing the halogen. chemistry-chemists.com While generally accepted as the key intermediate, its direct observation is challenging due to its instability.

Radical Species: While ionic pathways are common, α-halosulfones can also undergo reactions involving radical intermediates. thieme-connect.comnih.gov These reactions can be initiated by photolysis or the use of radical initiators. The carbon-halogen bond can undergo homolytic cleavage to generate an α-sulfonyl radical. The behavior of these electrophilic radicals is a subject of ongoing research, with studies focusing on their involvement in carbon-carbon bond-forming reactions and cyclizations. thieme-connect.comresearchgate.net

Electron Spin Resonance (ESR) spectroscopy is a primary tool for the detection and characterization of radical species. libretexts.orgethernet.edu.etnih.gov This technique can provide information about the structure and environment of the unpaired electron, helping to identify the specific radical intermediates involved in a reaction. nih.gov For instance, in the study of radical reactions involving sulfonyl compounds, ESR can be used to detect and characterize the transient sulfonyl radicals formed.

Table 1: Key Transient Intermediates and Radical Species in the Reactions of α-Halosulfones

| Intermediate/Species | Method of Generation | Key Characteristics | Role in Reaction |

| Sulfonyl-Stabilized Carbanion | Deprotonation by a base | Nucleophilic carbon center stabilized by the adjacent sulfonyl group. | Key intermediate in substitution and elimination reactions, including the Ramberg-Bäcklund rearrangement. |

| Thiirane Dioxide | Intramolecular cyclization of an α-halosulfonyl carbanion | Highly strained three-membered ring containing a sulfone. | Transient intermediate in the Ramberg-Bäcklund reaction that eliminates SO2. researchgate.net |

| α-Sulfonyl Radical | Homolytic cleavage of the C-X bond (e.g., via photolysis) | Electrophilic radical species. | Participates in radical addition and cyclization reactions. thieme-connect.com |

Isotope Labeling Experiments in Mechanistic Elucidation

Isotope labeling is a powerful technique used to trace the pathways of atoms through chemical reactions, providing invaluable insights into reaction mechanisms. wikipedia.org In the study of "Methane, chloro(methylsulfonyl)-" and its analogues, isotopes of hydrogen (deuterium, D) and carbon (¹³C) can be strategically incorporated into the molecule to follow their fate in the products.

Deuterium (B1214612) Exchange Studies: The acidity of the α-protons in sulfones can be investigated using deuterium exchange experiments. libretexts.orglibretexts.org By exposing the sulfone to a deuterated solvent (e.g., D₂O) in the presence of an acid or base catalyst, the α-protons can be replaced by deuterium atoms. The extent and rate of this exchange provide information about the acidity of the protons and the stability of the corresponding carbanion intermediate. For "Methane, chloro(methylsulfonyl)-", deuterium exchange at the α-position would provide evidence for the formation of the sulfonyl-stabilized carbanion.

While no specific isotope labeling studies on "Methane, chloro(methylsulfonyl)-" are prominently available in the searched literature, the principles of such experiments are well-established in organic chemistry. For example, in the context of the Ramberg-Bäcklund reaction, labeling the α- and α'-positions with deuterium could help to verify the proposed mechanism by tracking the position of the labels in the final alkene product. chemistry-chemists.com

Kinetic Isotope Effects: The replacement of an atom with its heavier isotope can lead to a change in the reaction rate, known as a kinetic isotope effect (KIE). Measuring the KIE can help to determine the rate-determining step of a reaction and whether a particular bond to the isotopic atom is broken in that step. For instance, a significant primary kinetic isotope effect upon replacing the α-hydrogen of an α-halosulfone with deuterium would suggest that the deprotonation step is rate-limiting in a reaction.

Table 2: Application of Isotope Labeling in Mechanistic Studies of Sulfones

| Isotope Labeling Technique | Information Gained | Relevance to "Methane, chloro(methylsulfonyl)-" |

| Deuterium Exchange | Acidity of α-protons; formation of carbanion intermediates. libretexts.orglibretexts.org | Confirmation of carbanion formation under basic conditions. |

| ¹³C Labeling | Tracing the carbon skeleton during rearrangements. | Elucidating the connectivity of atoms in rearranged products. |

| Kinetic Isotope Effect (KIE) | Identifying the rate-determining step of a reaction. | Determining if C-H bond cleavage is involved in the slowest step of a reaction. |

Rearrangement Reactions and Isomerization Processes

"Methane, chloro(methylsulfonyl)-" and its analogues, as α-halosulfones, are prone to undergo rearrangement and isomerization reactions, with the Ramberg-Bäcklund reaction being the most prominent example. thieme-connect.comorganic-chemistry.org

The Ramberg-Bäcklund reaction is a classic organic reaction that converts an α-halosulfone into an alkene upon treatment with a base. researchgate.net The reaction proceeds through the formation of a sulfonyl-stabilized carbanion, followed by intramolecular nucleophilic attack to form a transient thiirane dioxide, which then extrudes sulfur dioxide to yield the alkene. chemistry-chemists.com

The general mechanism is as follows:

Deprotonation: A base abstracts a proton from the carbon α to the sulfonyl group, forming a carbanion.

Intramolecular Substitution: The carbanion displaces the adjacent halide in an intramolecular SN2 reaction, forming a three-membered thiirane dioxide ring.

Sulfur Dioxide Extrusion: The unstable thiirane dioxide intermediate decomposes, releasing sulfur dioxide gas and forming a carbon-carbon double bond.

The stereochemical outcome of the Ramberg-Bäcklund reaction can be influenced by the strength of the base used, with weaker bases often favoring the formation of Z-alkenes and stronger bases favoring E-alkenes. organic-chemistry.org

While the Ramberg-Bäcklund reaction is the most significant rearrangement for simple α-halosulfones, other types of rearrangements, such as 1,3-sulfonyl migrations, have also been observed in more complex sulfone-containing systems. umn.edu These rearrangements can be promoted by various catalysts and conditions and represent an area of active research in organosulfur chemistry.

Table 3: Key Rearrangement Reaction of α-Halosulfones

| Reaction Name | Substrate | Reagents | Product | Key Mechanistic Steps |

| Ramberg-Bäcklund Reaction | α-Halosulfone | Base (e.g., KOH, t-BuOK) | Alkene | 1. Deprotonation to form a sulfonyl-stabilized carbanion. 2. Intramolecular cyclization to a thiirane dioxide. 3. Extrusion of SO₂. researchgate.netchemistry-chemists.com |

Spectroscopic Characterization and Structural Elucidation of Methane, Chloro Methylsulfonyl and Derivatives

Vibrational Spectroscopy for Molecular Architecture Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For Methane (B114726), chloro(methylsulfonyl)-, the key functional groups are the methyl group (CH₃), the sulfonyl group (SO₂), and the chloromethyl group (CH₂Cl).

While a published spectrum for Methane, chloro(methylsulfonyl)- is not widely available, the characteristic absorption bands can be predicted based on extensive studies of analogous sulfonyl compounds. The most prominent peaks are expected to be the strong asymmetric and symmetric stretching vibrations of the sulfonyl group, typically found in the regions of 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, respectively. Other expected vibrations include C-H stretching and bending modes from the methyl and methylene (B1212753) groups, as well as the C-S and C-Cl stretching vibrations at lower wavenumbers. The photolysis of the related compound chloromethylsulfonyl azide (B81097) has been studied, with IR spectroscopy used to identify the resulting products.

Table 1: Expected Infrared Absorption Regions for Methane, chloro(methylsulfonyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 |

| Alkyl (C-H) | Stretching | 3000 - 2850 |

| Methylene (CH₂) | Bending (Scissoring) | ~1470 |

| Methyl (CH₃) | Bending | ~1450 and ~1375 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and conformation of atoms. Detailed ¹H and ¹³C NMR spectra for Methane, chloro(methylsulfonyl)- have been recorded, confirming its molecular structure.

The ¹H NMR spectrum is expected to show two distinct signals, both singlets, corresponding to the chemically non-equivalent protons of the methyl (CH₃) and chloromethyl (CH₂Cl) groups. The integration of these signals would yield a 3:2 ratio, confirming the number of protons in each group.

The ¹³C NMR spectrum would display two signals, one for the methyl carbon and one for the chloromethyl carbon, providing direct evidence of the two different carbon environments in the molecule.

Table 2: Predicted NMR Spectroscopic Data for Methane, chloro(methylsulfonyl)-

| Nucleus | Predicted Signal | Chemical Group | Rationale |

|---|---|---|---|

| ¹H | Singlet (3H) | CH₃-SO₂ | Methyl protons adjacent to the electron-withdrawing sulfonyl group. |

| ¹H | Singlet (2H) | Cl-CH₂-SO₂ | Methylene protons influenced by both chlorine and sulfonyl groups. |

| ¹³C | Resonance | C H₃-SO₂ | Carbon of the methyl group. |

| ¹³C | Resonance | Cl-C H₂-SO₂ | Carbon of the chloromethyl group, shifted by the electronegative chlorine atom. |

Data reported in T. S. Cameron et al., Can. J. Chem. 62, 798 (1984).

Mass Spectrometry for Fragmentation Patterns and Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns. The mass spectrum of Methane, chloro(methylsulfonyl)- has been reported, providing confirmation of its molecular mass and insights into its stability and bond cleavages under electron impact.

The molecular weight of Methane, chloro(methylsulfonyl)- is 128.58 g/mol . A key feature in its mass spectrum is the presence of two molecular ion peaks (M⁺ and M+2) separated by two mass units, with a relative intensity ratio of approximately 3:1. This isotopic signature is characteristic of a compound containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes). Common fragmentation patterns for sulfones and alkyl halides would involve the cleavage of C-S and C-Cl bonds.

Table 3: Expected Key Fragments in the Mass Spectrum of Methane, chloro(methylsulfonyl)-

| m/z Value | Identity | Description |

|---|---|---|

| 128 / 130 | [CH₃SO₂CH₂Cl]⁺ | Molecular ion peak (M⁺, M+2) |

| 93 | [CH₃SO₂CH₂]⁺ | Loss of chlorine radical (•Cl) |

| 79 | [CH₃SO₂]⁺ | Cleavage of the CH₂-S bond |

| 49 | [CH₂Cl]⁺ | Cleavage of the S-CH₂Cl bond |

Fragmentation data reported in T. S. Cameron et al., Can. J. Chem. 62, 798 (1984).

X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

The unambiguous determination of a molecule's three-dimensional structure in the solid state is achieved through single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions. The crystal structure for Methane, chloro(methylsulfonyl)- was successfully determined, offering definitive proof of its molecular geometry and packing in the crystal lattice. The analysis would reveal a tetrahedral geometry around the sulfur atom, with the two oxygen atoms, the methyl carbon, and the chloromethyl carbon attached to it.

Table 4: Structural Parameters Determined by X-ray Diffraction for Methane, chloro(methylsulfonyl)-

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., S=O, S-C, C-Cl). |

| Bond Angles (°) | Angles between adjacent bonds (e.g., O-S-O, C-S-C). |

Crystallographic data reported in T. S. Cameron et al., Can. J. Chem. 62, 798 (1984).

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique specific to species that have unpaired electrons, such as free radicals or transition metal ions. The parent compound, Methane, chloro(methylsulfonyl)-, is a diamagnetic molecule with all electrons paired, and is therefore EPR-silent.

However, paramagnetic derivatives can be generated and studied. For instance, the chloro-methylsulfonyl nitrene (CH₂ClS(O)₂N) was generated by UV laser photolysis of the corresponding azide. This nitrene, being a triplet ground-state species (containing two unpaired electrons), was characterized by matrix-isolation EPR spectroscopy. The study confirmed its triplet nature and determined its zero-field splitting parameters, which describe the interaction between the unpaired electrons.

Table 5: EPR Spectroscopic Data for the Related Chloromethylsulfonyl Nitrene Radical | Parameter | Value | Description | | :--- | :--- | :--- | | Multiplicity | Triplet | Ground-state spin state of the nitrene. | | |D/hc| | 1.57 cm⁻¹ | Axial zero-field splitting parameter, reflects the distance between unpaired electrons. | | |E/hc| | 0.0026 cm⁻¹ | Rhombic zero-field splitting parameter, reflects the symmetry of the electron distribution. | Data for CH₂ClS(O)₂N from Ma et al., Molecules 23, 3296 (2018).

Table of Mentioned Compounds

| Compound Name |

|---|

| Methane, chloro(methylsulfonyl)- |

| Chloromethyl methyl sulfone |

| 2-Chloroethyl (methylsulfonyl) methanesulfonate (B1217627) |

| Methanesulphonic acid |

| Chloromethylsulfonyl azide |

Theoretical and Computational Chemistry Studies on Methane, Chloro Methylsulfonyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For Methane (B114726), chloro(methylsulfonyl)-, these calculations have been pivotal in exploring its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) Applications to Molecular Properties and Energetics

Density Functional Theory (DFT) has been a primary tool for investigating the molecular properties and energetics of Methane, chloro(methylsulfonyl)-. DFT studies have provided valuable data on the thermodynamics and kinetics of reactions involving this compound.

For instance, the decomposition of α-chloromethyl methyl sulfone (CH2ClSO2CH3) has been studied using the B3LYP/6-311+G(d,p) level of theory. These calculations have elucidated the mechanisms of both uncatalyzed and hydroxide-catalyzed decomposition pathways. The computational results indicate that the decomposition is a multi-step process in both cases. Notably, the Ramberg–Bäckland reaction, which is the hydroxide-catalyzed pathway, is found to be significantly more facile. researchgate.net

The following table summarizes key energetic data from a DFT study on the uncatalyzed decomposition of Methane, chloro(methylsulfonyl)-.

| Parameter | Value (kJ/mol) |

| Activation Energy (Step 1) | 185.2 |

| Reaction Energy (Step 1) | 98.3 |

| Activation Energy (Step 2) | 15.4 |

| Reaction Energy (Step 2) | -226.5 |

| Data sourced from a DFT study on the uncatalyzed decomposition of Methane, chloro(methylsulfonyl)-. |

These theoretical findings are crucial for understanding the stability and reactivity of Methane, chloro(methylsulfonyl)- under different chemical environments.

Analysis of Spin States and Energy Gaps (e.g., Singlet-Triplet)

A comprehensive analysis of the spin states and the energy gaps between them, such as the singlet-triplet gap, provides deep insights into a molecule's photochemical behavior and its potential for intersystem crossing. The singlet ground state is the typical state for most stable organic molecules, where all electron spins are paired. The triplet state, with two unpaired electrons, is usually higher in energy.

The calculation of the singlet-triplet gap is typically performed using high-level quantum chemical methods, including time-dependent DFT (TD-DFT) and more advanced ab initio methods. Such calculations would provide a deeper understanding of the excited state potential energy surface of Methane, chloro(methylsulfonyl)-.

Conformational Space Exploration and Stability Analysis

The exploration of the conformational space of Methane, chloro(methylsulfonyl)- and the analysis of the stability of its different conformers are crucial for understanding its structure-property relationships. The relative orientation of the chloromethyl and methylsulfonyl groups can significantly influence the molecule's dipole moment, reactivity, and spectroscopic signatures.

Theoretical studies have investigated the rotational isomers (rotamers) of Methane, chloro(methylsulfonyl)-. The two primary conformers are the gauche and anti forms, which are defined by the dihedral angle between the C-Cl bond and the C-S bond.

A computational study on the conformational and stereoelectronic properties of chloromethyl methyl sulfide (B99878) and its sulfonyl analog (Methane, chloro(methylsulfonyl)-) has provided insights into the relative stabilities of these conformers. The study revealed that the gauche rotamer is more stable than the anti rotamer.

The following table presents the calculated relative energies of the conformers of Methane, chloro(methylsulfonyl)-.

| Conformer | Relative Energy (kcal/mol) |

| Gauche | 0.0 |

| Anti | 2.6 |

| Data sourced from a computational study on the conformational analysis of Methane, chloro(methylsulfonyl)-. |

The preference for the gauche conformation can be attributed to a combination of steric and electronic effects, including hyperconjugative interactions.

Advanced Electronic Structure Analyses

To gain a more nuanced understanding of the electronic structure and bonding in Methane, chloro(methylsulfonyl)-, advanced analytical methods derived from quantum chemical calculations are employed. These methods provide a bridge between the complex mathematical framework of quantum mechanics and the intuitive concepts of chemical bonding.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key to understanding a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

While specific FMO diagrams and energy values for Methane, chloro(methylsulfonyl)- are not extensively documented in the available literature, the general principles of FMO theory can be applied to understand its reactivity. The HOMO would likely be localized on the lone pairs of the oxygen and chlorine atoms, making these sites susceptible to electrophilic attack. The LUMO is expected to be an antibonding orbital, likely associated with the C-Cl or S-C bonds, indicating that these bonds are the probable sites for nucleophilic attack.

A detailed FMO analysis would require specific calculations to determine the precise energies of the HOMO and LUMO and to visualize their spatial distribution. This information would be invaluable for rationalizing the observed reactivity of Methane, chloro(methylsulfonyl)- in various chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into a set of localized orbitals that correspond to Lewis structures (bonds and lone pairs). NBO analysis can quantify concepts like hybridization, bond polarity, and delocalization effects (hyperconjugation).

For Methane, chloro(methylsulfonyl)-, NBO analysis can elucidate the nature of the key chemical bonds, such as the C-S, S-O, and C-Cl bonds. It can also reveal important donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which contribute to the molecule's stability.

A detailed NBO analysis for Methane, chloro(methylsulfonyl)- would provide quantitative data on these interactions, such as the second-order perturbation theory energies (E(2)), which measure the strength of the donor-acceptor interactions. This would offer a deeper understanding of the electronic factors governing the molecule's structure and reactivity.

Computational Modeling of Reaction Mechanisms and Transition States

A significant computational investigation into the reaction mechanisms of "Methane, chloro(methylsulfonyl)-" was conducted by Zhang and colleagues, focusing on its decomposition via the Ramberg-Bäcklund reaction. researchgate.netresearchgate.net This study utilized Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to model both the uncatalyzed and hydroxide-ion-catalyzed decomposition pathways.

The research revealed distinct mechanisms for the two conditions. The uncatalyzed decomposition is a two-step process, while the hydroxide-catalyzed reaction proceeds through a more complex three-step mechanism. researchgate.netresearchgate.net The computational results clearly indicated that the presence of a hydroxide (B78521) ion significantly facilitates the decomposition, making the Ramberg-Bäcklund reaction proceed much more readily. researchgate.netresearchgate.net

Table 1: Comparison of Uncatalyzed and Catalyzed Decomposition Mechanisms of Methane, chloro(methylsulfonyl)-

| Reaction Condition | Number of Steps | Key Findings |

|---|---|---|

| Uncatalyzed | 2 | Higher energy barrier compared to the catalyzed reaction. |

| Hydroxide-Catalyzed | 3 | Significantly lower energy barrier, indicating a much easier reaction pathway. researchgate.netresearchgate.net |

The study of the carbanion of chloromethyl methyl sulfone has also shown that its addition to aldehydes and ketones can be faster than its degradation through the Ramberg-Bäcklund reaction. This highlights the importance of computational modeling in understanding competing reaction pathways.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

The prediction of spectroscopic properties, such as vibrational frequencies, is a standard application of computational quantum chemistry. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of molecules.

As part of their DFT study on the decomposition of "Methane, chloro(methylsulfonyl)-", Zhang and colleagues calculated the vibrational frequencies of the molecule and the various transition states and intermediates involved in the reaction pathways. researchgate.net These calculations are essential to confirm that the optimized geometries correspond to energy minima (for stable molecules and intermediates) or first-order saddle points (for transition states) on the potential energy surface.

While a detailed table of the predicted vibrational frequencies for "Methane, chloro(methylsulfonyl)-" is not explicitly presented in the referenced abstracts, the computational study confirms that such data was generated. These theoretical spectra can be compared with experimental infrared (IR) and Raman spectra to provide a complete vibrational assignment of the molecule. For instance, a conformational and stereoelectronic investigation of chloromethyl methyl sulfide and its sulfinyl and sulfonyl analogs also involved the calculation of vibrational frequencies to compare with experimental IR and Raman data. researchgate.net

Table 2: Computationally Predicted Vibrational Data in the Study of Methane, chloro(methylsulfonyl)-

| Computational Method | Basis Set | Type of Data Generated | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311+G(d,p) | Vibrational Frequencies | researchgate.netresearchgate.netresearchgate.net |

Applications of Methane, Chloro Methylsulfonyl in Organic Synthesis and Chemical Transformations

Utilization as a Reagent or Building Block in Synthetic Sequences

Chloromethyl methyl sulfone serves as a key starting material or intermediate in the synthesis of more complex molecules. Its bifunctional nature allows for sequential reactions, making it a useful C1 building block.

One significant application is in the synthesis of substituted aromatic compounds. For instance, it is a precursor in the preparation of 2-chloro-4-methylsulfonylbenzoic acid, an important intermediate for herbicides. google.comgoogle.com The synthesis begins with 4-methylsulfonyltoluene, which is chlorinated to produce 2-chloro-4-methylsulfonyltoluene. google.com This intermediate is then oxidized to yield the final benzoic acid derivative. google.comgoogle.com While not a direct use of chloromethyl methyl sulfone itself, this synthesis highlights the utility of the chloro- and methylsulfonyl-substituted toluene (B28343) core, a structure closely related to the target compound.

The reactivity of the α-carbon, activated by the strongly electron-withdrawing sulfonyl group, makes it susceptible to nucleophilic attack, while the chlorine atom acts as a good leaving group. This allows for the introduction of the methylsulfonylmethyl group (CH₃SO₂CH₂-) into various molecular scaffolds.

Table 1: Synthesis of 2-chloro-4-methylsulfonylbenzoic acid

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Chlorination | 4-methylsulfonyltoluene | Cl₂, Iron (catalyst), 85-95 °C | 2-chloro-4-methylsulfonyltoluene |

Derivatization Reactions leading to Novel Organosulfur Compounds

The chloro(methylsulfonyl)methane moiety is readily derivatized to generate a diverse array of novel organosulfur compounds. These reactions typically involve the substitution of the chlorine atom or reactions at the sulfonyl group. The related compound, methanesulfonyl chloride, provides a model for these transformations. wikipedia.org

Reactions with nucleophiles are common. For example, primary and secondary amines react with compounds containing a sulfonyl chloride group to form stable methanesulfonamides. wikipedia.org Similarly, chloro(methylsulfonyl)methane can react with amines to yield N-substituted (methylsulfonyl)methanamines. Alcohols react in the presence of a base to form methanesulfonate (B1217627) esters. wikipedia.org These derivatization reactions are crucial for creating new chemical entities with potential applications in pharmaceuticals and materials science.

Another key derivatization pathway is the synthesis of sulfonyl cyanides. Methanesulfonyl chloride can be converted to sodium methanesulfinate, which then reacts with cyanogen (B1215507) chloride to produce methanesulfonyl cyanide. orgsyn.org This process transforms the sulfonyl chloride into a nitrile, opening up further synthetic possibilities.

The compound 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) has been developed as a derivatization reagent for phenolic compounds to enhance their detection in liquid chromatography-mass spectrometry (LC-MS). nih.gov This demonstrates the utility of sulfonyl chloride-containing molecules in creating derivatives with specific analytical properties.

Table 2: Examples of Derivatization Reactions

| Reagent Class | Product Class | Significance |

|---|---|---|

| Primary/Secondary Amines | Methanesulfonamides | Forms stable compounds, often used as protecting groups or as bioactive molecules. wikipedia.org |

| Alcohols | Methanesulfonate Esters | Used as protecting groups for alcohols, stable to acid and cleaved with sodium amalgam. wikipedia.org |

| Sodium Sulfite (B76179) / Cyanogen Chloride | Methanesulfonyl Cyanide | Introduces a nitrile group, creating a versatile chemical intermediate. orgsyn.org |

Role in Catalytic Processes (e.g., Methyl Sulfonylation)

While chloro(methylsulfonyl)methane itself is primarily a reagent, the broader class of sulfonyl chlorides, like methanesulfonyl chloride, can act as catalysts in certain reactions. They are known to catalyze esterification and polymerization reactions. chemicalbook.com

The term "methyl sulfonylation" refers to the introduction of a methylsulfonyl (CH₃SO₂-) group onto a molecule. Chloro(methylsulfonyl)methane is a direct reagent for achieving this. In catalytic contexts, processes often focus on the direct sulfonation of methane (B114726) to produce methanesulfonic acid (MSA), a commercially important chemical. scispace.com Catalytic systems involving mercury or palladium-copper have been investigated for the liquid-phase sulfonation of methane using sulfur trioxide or sulfur dioxide and oxygen. scispace.com For example, a mercury-based catalyst can be used in fuming sulfuric acid to convert methane to MSA. scispace.com Although this does not directly involve chloro(methylsulfonyl)methane, it illustrates the industrial and research interest in catalytic routes to methylsulfonyl compounds.

In a different catalytic application, bis(tetramethylammonium) tetrachlorocobaltate ([Me₄N]₂CoCl₄) has been shown to catalyze the oxidation of methane to methyl trifluoroacetate. mdpi.com This highlights the broader field of methane functionalization, where catalytic processes are key to transforming this simple alkane into more valuable chemicals.

Formation of Heterocyclic Systems

Methane, chloro(methylsulfonyl)- and related sulfonyl chlorides are valuable precursors for the synthesis of heterocyclic compounds. Upon treatment with a base, such as triethylamine, methanesulfonyl chloride eliminates HCl to form the highly reactive intermediate sulfene (B1252967) (CH₂=SO₂). wikipedia.org

This sulfene intermediate can then undergo cycloaddition reactions with various unsaturated compounds to form different heterocyclic rings. wikipedia.org For example:

Reaction with α-hydroxyketones yields five-membered sultones (cyclic sulfonate esters). wikipedia.org

Reaction with enamines can lead to the formation of four-membered thietane (B1214591) 1,1-dioxides.

Furthermore, chloro(methylsulfonyl)methane derivatives are used to construct more complex heterocyclic systems. The synthesis of 4-Chloro-2-(methylsulfonyl)pyrimidine is a direct example of a heterocyclic building block containing the methylsulfonyl group. bldpharm.com Additionally, methanesulfonamide (B31651), which can be derived from methanesulfonyl chloride, reacts with Morita–Baylis–Hillman acetates to produce tertiary dihydroquinoline sulfonamides. nih.gov These sulfonamides can, in some cases, be further reacted to eliminate the methylsulfonyl group and yield quinolines, an important class of heterocycles. nih.gov

Table 3: Heterocyclic Systems from Sulfonyl Precursors

| Precursor/Intermediate | Reactant Type | Resulting Heterocycle |

|---|---|---|

| Sulfene (from MsCl) | α-Hydroxyketones | Five-membered Sultones wikipedia.org |

| Methanesulfonamide | Morita–Baylis–Hillman acetates | Dihydroquinoline Sulfonamides nih.gov |

Applications in Polymer and Material Science (e.g., Polymerization Catalysis)

In the realm of polymer and material science, compounds like methanesulfonyl chloride, a close relative of chloro(methylsulfonyl)methane, have found application as catalysts for polymerization reactions. chemicalbook.com Their role can be to initiate the polymerization process or to act as a stabilizer for certain monomers. For instance, methanesulfonyl chloride can be used as a stabilizer for liquid sulfur dioxide and as a dyeing improver for polyesters. chemicalbook.com

The reactivity of the sulfonyl chloride group allows it to participate in reactions that form the backbone or side chains of polymers. The ability to form stable sulfonamide and sulfonate ester linkages makes these compounds useful in creating specialty polymers with tailored properties, such as improved thermal stability or specific solubility characteristics. While direct applications of Methane, chloro(methylsulfonyl)- in polymerization are not widely documented, its chemical properties suggest potential utility in this field, analogous to other sulfonyl chlorides.

Environmental Behavior and Analytical Detection of Methylsulfonyl Compounds

Pathways and Transformation in Environmental Systems

The environmental fate of "Methane, chloro(methylsulfonyl)-" is governed by a complex interplay of physical, chemical, and biological processes. Understanding these pathways is essential for predicting its distribution and persistence in various environmental compartments.

Natural Occurrence and Distribution in Various Matrices

While specific studies identifying the natural occurrence of "Methane, chloro(methylsulfonyl)-" are limited, the existence of naturally produced organohalogen and organosulfur compounds suggests potential biogenic and abiotic sources. nih.govnih.govacs.org Nature synthesizes a vast array of chlorinated compounds, with millions of tons of substances like methyl chloride released into the atmosphere annually from sources such as oceans and biomass burning. eurochlor.org Similarly, organosulfur compounds are integral to the global sulfur cycle and are produced by marine and terrestrial organisms. nih.govwikipedia.org

It is plausible that "Methane, chloro(methylsulfonyl)-" could be formed through natural processes involving the combination of biological and chemical reactions in environments where both chlorine and sulfur are available. For instance, marine environments, rich in both halides and organosulfur compounds, are significant sources of various halogenated organic molecules. nih.gov Terrestrial ecosystems, including certain plants and microbes, are also known to produce organohalogens. eurochlor.org However, without direct observational data, the presence and distribution of "Methane, chloro(methylsulfonyl)-" in environmental matrices such as soil, water, and air remain speculative.

Degradation Mechanisms in Environmental Contexts

The degradation of "Methane, chloro(methylsulfonyl)-" in the environment is expected to proceed through several mechanisms, primarily hydrolysis, microbial degradation, and photochemical degradation.

Hydrolysis: The presence of a sulfonyl chloride group suggests that hydrolysis could be a significant degradation pathway. Sulfonyl chlorides are known to react with water to form the corresponding sulfonic acid. wikipedia.org The rate of hydrolysis can be influenced by factors such as pH and temperature. For instance, the hydrolysis of methanesulfonyl chloride is a well-documented reaction. nih.gov Similarly, studies on chloromethyl aryl sulfides indicate their susceptibility to hydrolysis. acs.org Therefore, it is anticipated that "Methane, chloro(methylsulfonyl)-" would hydrolyze in aqueous environments to form methanesulfonic acid and hydrochloric acid.

Microbial Degradation: Microorganisms play a crucial role in the breakdown of a wide range of organic compounds, including halogenated and sulfur-containing molecules. nih.govnih.gov Bacteria have been shown to degrade various xenobiotic compounds, including those with structures related to "Methane, chloro(methylsulfonyl)-". The degradation can occur through various metabolic pathways, often involving enzymatic cleavage of carbon-halogen or carbon-sulfur bonds. nih.govwur.nl The biodegradation of organosulfur compounds, in particular, is a key component of the sulfur cycle. wur.nl

Photochemical Degradation: Sunlight can induce the degradation of organic compounds in the atmosphere and surface waters. nih.govrsc.org For organosulfur compounds, photochemical degradation can lead to the loss of the sulfur-containing functional group. nih.gov The presence of a chlorine atom in "Methane, chloro(methylsulfonyl)-" could also influence its photochemical behavior, as the carbon-chlorine bond can be susceptible to photolysis.

Environmental Transport and Bioaccumulation Potential (General Principles)

Environmental Transport: The mobility of organosulfur compounds in soil is variable, with inorganic forms like sulfate (B86663) being more mobile than organic forms. usda.gov The presence of both a polar sulfonyl group and a nonpolar chloromethyl group in "Methane, chloro(methylsulfonyl)-" suggests it may have moderate mobility in soil and water. Its volatility will determine its partitioning into the atmosphere.

Bioaccumulation Potential: Bioaccumulation refers to the accumulation of a substance in an organism. A key indicator of bioaccumulation potential is the Log Kow value. Compounds with a high Log Kow are more likely to accumulate in the fatty tissues of organisms. For example, many persistent organic pollutants are highly lipophilic. Without an experimentally determined or accurately predicted Log Kow for "Methane, chloro(methylsulfonyl)-", its bioaccumulation potential is difficult to ascertain. However, small, relatively water-soluble organosulfur compounds generally have low bioaccumulation potential.

Analytical Methodologies for Detection and Quantification

Accurate detection and quantification of "Methane, chloro(methylsulfonyl)-" in environmental samples are essential for assessing its presence and concentration. Chromatographic and spectrophotometric techniques are the primary methods employed for the analysis of related compounds.

Chromatographic Techniques for Compound Separation and Analysis

Chromatography is a powerful technique for separating complex mixtures and is widely used in environmental analysis. researchgate.net Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are particularly relevant for the analysis of organosulfur and halogenated compounds. researchgate.netnih.govscribd.comchromforum.org

Gas Chromatography (GC): GC, especially when coupled with mass spectrometry (GC-MS), is a highly sensitive and specific method for the analysis of volatile and semi-volatile organic compounds. omicsonline.orgnih.gov For compounds like "Methane, chloro(methylsulfonyl)-", GC-MS can provide both identification based on the mass spectrum and quantification. The choice of the GC column is critical for achieving good separation from other compounds in the sample matrix. omicsonline.org

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile and more polar compounds. walshmedicalmedia.com For sulfonyl compounds, reversed-phase HPLC is a common approach. walshmedicalmedia.com The use of a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), is necessary for detection and quantification. walshmedicalmedia.com

Table 1: Chromatographic Conditions for the Analysis of Related Sulfonyl Compounds

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Typical Column | DB-5, HP-1MS | C18, Octadecylsilica |

| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID) | UV-Vis, Mass Spectrometry (MS) |

| Mobile Phase | - | Acetonitrile (B52724)/Water, Methanol/Water |

| Analyte Type | Volatile/Semi-volatile | Non-volatile/Polar |

This table presents typical conditions and is not exhaustive. Method development would be required for the specific analysis of "Methane, chloro(methylsulfonyl)-".

Advanced Methods for Trace Analysis and Purity Assessment

The accurate detection and quantification of "Methane, chloro(methylsulfonyl)-" at trace levels, as well as the assessment of its purity, are critical for understanding its environmental distribution and for quality control purposes. While specific analytical methods dedicated exclusively to "Methane, chloro(methylsulfonyl)-" are not extensively documented in publicly available literature, advanced analytical techniques developed for structurally related organosulfur compounds, particularly sulfonyl chlorides, are applicable. These methods often involve chromatography coupled with sensitive detectors and may require derivatization to enhance stability and detectability.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal techniques employed for the analysis of sulfonyl chlorides and related compounds. The choice of method often depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC)

Gas chromatography, particularly when combined with mass spectrometry (GC/MS), is a powerful tool for the separation and identification of volatile and semi-volatile organic compounds. However, the direct analysis of sulfonyl chlorides like "Methane, chloro(methylsulfonyl)-" by GC can be challenging due to their potential for thermal degradation within the GC inlet and column. nih.gov To address this, derivatization to more thermally stable compounds is a common strategy. For instance, sulfonyl chlorides can be converted to their corresponding sulfonamides or sulfonyl fluorides, which are generally more stable for GC analysis. nih.govoup.com

A study on the analysis of chlorinated and sulfochlorinated derivatives of n-tetradecane highlighted that n-tetradecanesulfonyl chlorides were prone to degradation during GC analysis, partially converting to the corresponding chlorides. nih.gov To achieve accurate quantification, the sulfonyl chlorides were converted to N,N-diethylsulfonamides, which are more thermally stable, prior to GC/MS analysis. nih.gov This approach allows for reliable separation and identification, even for complex mixtures of isomers. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique well-suited for the analysis of less volatile or thermally labile compounds. For sulfonyl chlorides, reversed-phase HPLC (RP-HPLC) is a common approach.

A specific HPLC method has been developed for the analysis of methanesulfonyl chloride, a closely related compound. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile and a phosphate (B84403) buffer, demonstrating the utility of RP-HPLC for separating such polar compounds. patsnap.com For detection, a UV detector is often employed, and for enhanced sensitivity and specificity, mass spectrometry (LC/MS) can be used. sielc.com

A patent for detecting methylsulfonyl chloride in industrial waste liquid describes an HPLC method where the analyte is derivatized to introduce a UV-absorbing group, thereby enhancing detection by a UV detector. google.com This derivatization strategy significantly improves the sensitivity, allowing for the quantification of trace amounts of the compound. google.com The method was validated for linearity, precision, and sensitivity, demonstrating its robustness for trace analysis. google.com

The following table summarizes exemplary HPLC conditions that can be adapted for the analysis of "Methane, chloro(methylsulfonyl)-" based on methods for related compounds.

| Parameter | HPLC Conditions for Sulfonyl Chloride Analysis |

| Chromatographic Column | ACOSMOSIL C18-MS-II, 5 µm, 4.6 x 250 mm patsnap.com |

| Mobile Phase | A: 0.2% tetrabutylammonium (B224687) hydroxide (B78521) phosphate buffer (pH 4.5) B: Acetonitrile patsnap.com |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min patsnap.com |

| Detector | UV or Mass Spectrometry (MS) |

| Derivatization | Can be employed to enhance UV detection google.com |

Purity Assessment

The purity of "Methane, chloro(methylsulfonyl)-" can be assessed using the same chromatographic techniques. By analyzing a sample, the presence of impurities can be detected as separate peaks in the chromatogram. The peak area of the main compound relative to the total peak area of all components provides a quantitative measure of its purity.

For comprehensive purity profiling, especially for identifying unknown impurities, coupling chromatography with high-resolution mass spectrometry (HRMS) is advantageous. HRMS provides accurate mass measurements, which can be used to determine the elemental composition of impurities, aiding in their identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for purity assessment. ¹H and ¹³C NMR can provide detailed structural information and can be used to quantify the main compound against known reference standards. The presence of unexpected signals in the NMR spectrum would indicate the presence of impurities.

The following table outlines advanced analytical methods applicable to the trace analysis and purity assessment of "Methane, chloro(methylsulfonyl)-".

| Analytical Technique | Application | Key Considerations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Trace analysis of volatile impurities and the main compound (with derivatization). | Derivatization to sulfonamides or sulfonyl fluorides may be necessary to prevent thermal degradation. nih.govoup.com |

| High-Performance Liquid Chromatography (HPLC) with UV or MS Detection | Trace analysis and purity assessment of the main compound and non-volatile impurities. | Derivatization can enhance sensitivity for UV detection. google.com LC-MS provides high specificity and sensitivity. |

| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown impurities. | Provides accurate mass data for elemental composition determination. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment against a standard. | Provides detailed structural information and can detect a wide range of impurities. |

Derivatives and Analogues of Methane, Chloro Methylsulfonyl : Synthesis and Properties

Halogenated Methyl Sulfones Beyond Chloro-Substitution (e.g., Iodo- and Trihalo- Derivatives)

While chloro(methylsulfonyl)methane is a foundational compound, the substitution of chlorine with other halogens, such as iodine, or the introduction of multiple halogen atoms, leads to derivatives with distinct properties and reactivities. The synthesis of these compounds often involves the halogenation of precursor methyl sulfones. sciforce.org

The nature of the halogen atom significantly influences the chemical properties of α-halomethyl sulfones. For instance, the chemical shift of the α-proton in the NMR spectrum is affected by the electronegativity of the adjacent halogen. sciforce.org This trend is also observed in α-halo β-keto sulfones, where the chemical shift of the α-proton is less for chloro derivatives compared to iodo derivatives. sciforce.org

A specific method for the synthesis of (E)-β-iodo vinylsulfones involves the iodine-promoted iodosulfonylation of alkynes with sodium sulfinates in an aqueous medium at room temperature. rsc.org This method is noted for its high regio- and stereoselectivity, offering an environmentally benign route to these compounds. rsc.org

Further transformations of aryl alkyl sulfones can lead to a variety of halogenated sulfones in a one-pot process. researchgate.net The development of new reagents and synthetic methodologies continues to expand the library of available halogenated methyl sulfones. researchgate.net

Table 1: Comparison of Halogenated Methyl Sulfone Derivatives

| Derivative Type | Synthetic Approach | Key Properties/Features |

| α-Iodo β-keto sulfones | Halogenation of β-keto sulfones | Higher chemical shift of α-proton compared to chloro derivatives |

| (E)-β-Iodo vinylsulfones | Iodine-promoted iodosulfonylation of alkynes | High regio- and stereoselectivity |

| Trihalo-derivatives | Multi-step synthesis from precursor sulfones | Increased reactivity due to multiple halogen atoms |

Sulfinyl Analogues: Methane (B114726), Chloro(methylsulfinyl)-

The sulfinyl analogue of chloro(methylsulfonyl)methane is Methane, chloro(methylsulfinyl)-. This compound, with the CAS number 21128-88-1, has a molecular formula of C2H5ClOS and a molecular weight of 112.58. chemicalbook.com Its synthesis can be achieved through the reaction of dimethyl sulfoxide (B87167) with N-chloro-succinimide and potassium carbonate in dichloromethane. chemicalbook.com

The reactivity of sulfinyl compounds, particularly sulfinyl nitrenes, differs significantly from their sulfonyl counterparts. acs.orgnih.gov While sulfonyl nitrenes typically undergo reactions at the nitrogen atom, sulfinyl nitrenes are known to react via electrophilic attack at the sulfur atom. acs.orgnih.gov This distinct reactivity is attributed to the electronic structure of the sulfinyl nitrene, which can be represented by a zwitterionic resonance structure with a formal positive charge on the sulfur atom. acs.orgnih.gov

The development of methods to generate sulfinyl nitrenes that can react effectively with common nucleophiles has been a challenge in synthetic chemistry. acs.orgnih.gov

Sulfonyl Nitrenes and their Rearrangement Products

Sulfonyl nitrenes are highly reactive intermediates that can be generated from precursors like sulfonyl azides. mdpi.comresearchgate.netnih.gov The photolysis or thermolysis of these precursors leads to the extrusion of nitrogen gas and the formation of the corresponding sulfonyl nitrene. researchgate.netwikipedia.org

The monochloro-substituted sulfonyl nitrene, CH2ClS(O)2N, generated in the gas phase, has been shown to rearrange to CH2ClNSO2. mdpi.com This rearranged product can then decompose into smaller fragments. mdpi.com Upon UV irradiation, sulfonyl nitrenes like CH2ClS(O)2N can undergo a 1,2-R shift to form N-sulfonylamines (R–NSO2) or a 1,2-oxygen shift to yield S-nitroso compounds (R–S(O)NO). mdpi.com

Computational studies have been instrumental in understanding the formation and reactivity of various sulfonyl nitrenes. researchgate.net The ground state of sulfonyl nitrenes is typically a triplet state. nih.gov These reactive species can participate in a variety of reactions, including C-H bond insertion and cycloadditions. nih.govwikipedia.org

Table 2: Reactivity of Chloro-Substituted Sulfonyl Nitrenes

| Reactant | Conditions | Major Products |